Decipienolide A
Description
Decipienolide A is a tetracyclic bergamotane-type sesquiterpene characterized by a distinctive 6/4/5/5 fused-ring system . It is produced by fungal species such as Podosporagenus and Eutypella spp., often under specific culture conditions. For instance, in Podospora anserina, its production is influenced by chromatin-modifying agents (e.g., SAHA) and genetic perturbations (e.g., Kmt6 deletion), with higher yields observed in solid media compared to liquid cultures . Structurally, this compound serves as a key moiety in hybrid meroterpenoids like eutypellacytosporins A–D, where it is ester-linked to cytosporin D .
Properties
Molecular Formula |
C21H30O6 |
|---|---|
Molecular Weight |
378.5 g/mol |
InChI |
InChI=1S/C21H30O6/c1-11-8-21(27-17(11)23)9-20(10-25-21)14-6-15(20)12(2)16(7-14)26-18(24)19(4,5)13(3)22/h11,13-16,22H,2,6-10H2,1,3-5H3/t11-,13?,14+,15-,16-,20-,21-/m0/s1 |
InChI Key |
ZRQVIGLTTXPLCI-HAWPVILYSA-N |
Isomeric SMILES |
C[C@H]1C[C@@]2(C[C@]3(CO2)[C@@H]4C[C@H]3C(=C)[C@H](C4)OC(=O)C(C)(C)C(C)O)OC1=O |
Canonical SMILES |
CC1CC2(CC3(CO2)C4CC3C(=C)C(C4)OC(=O)C(C)(C)C(C)O)OC1=O |
Synonyms |
decipienolide A |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Bergamotane-Type Sesquiterpenes
| Compound | Core Structure | Key Modifications | Source |
|---|---|---|---|
| This compound | 6/4/5/5 tetracyclic | C-12,32 esterifiable hydroxyl | Podospora anserina |
| Expansolide A | 6/4/5/5 tetracyclic | C-8 epoxy group | Eutypella spp. |
| Purpurolide B | 6/4/5/5 tetracyclic | C-12 lactone ring | Marine fungi |
Hybrid Meroterpenoids: Eutypellacytosporins A–D
This compound is a critical building block for eutypellacytosporins A–D, meroterpenoids produced by the Arctic fungus Eutypella sp. D-1. These hybrids are formed via a 12,32-ester linkage between this compound/B and cytosporin D, a polyketide-derived moiety . Key distinctions include:
- Eutypellacytosporin A: Incorporates this compound, exhibiting moderate cytotoxicity against PANC-1 cells (IC50: 8.3 µM) .
- Eutypellacytosporin C: Uses Decipienolide B, with slightly reduced activity (IC50: 12.7 µM) .
Table 2: Bioactivity and Structural Features of Eutypellacytosporins
| Compound | Decipienolide Moiety | Cytotoxicity (IC50, µM) | Cell Line (Most Sensitive) |
|---|---|---|---|
| Eutypellacytosporin A | This compound | 8.3 | PANC-1 |
| Eutypellacytosporin B | This compound | 9.1 | DU145 |
| Eutypellacytosporin C | Decipienolide B | 12.7 | Huh7 |
| Eutypellacytosporin D | Decipienolide B | 14.5 | SW1990 |
Secondary Metabolites from Podospora anserina
Under chromatin-deregulating conditions, P. anserina produces this compound alongside compounds like Anserinone A/B, Alachalasin A, and Podosporin A . Comparative analysis reveals:
- Alachalasin A: A cytochalasan with potent actin-binding activity, unlike this compound’s weak cytotoxicity .
Table 3: Production Conditions and Yields in P. anserina
| Compound | Liquid Media Yield (Peak Area) | Solid Media Yield (Peak Area) | SAHA/Kmt6 Induction |
|---|---|---|---|
| This compound | Low | High | Moderate |
| Anserinone B | Undetectable | Moderate | High |
| Alachalasin A | High | Low | Undetectable |
Functional and Bioactivity Comparisons
In contrast, simpler analogs like Expansolide A lack significant activity despite similar core structures . Additionally, production yields are highly condition-dependent: this compound thrives in solid media, whereas Alachalasin A prefers liquid cultures .
Q & A
Basic: How to structure a focused research question for studying Decipienolide A's biological activity?
Methodological Answer:
Apply the PICOT framework :
- Population (e.g., specific cell lines or animal models)
- Intervention (this compound concentration, administration route)
- Comparison (vehicle controls or reference compounds)
- Outcome (quantifiable endpoints like IC50 or apoptosis markers)
- Timeframe (exposure duration).
This ensures alignment with experimental goals and facilitates hypothesis testing .
Advanced: How to resolve contradictions in reported mechanisms of action for this compound?
Methodological Answer:
Conduct a systematic review with:
- Sensitivity analysis to assess variables (e.g., assay protocols, purity standards).
- Quality assessment using tools like ROBINS-I to evaluate bias in existing studies.
- Meta-regression to identify confounding factors (e.g., solvent differences).
Follow Cochrane guidelines for reproducible synthesis and report findings with forest plots .
Basic: What experimental design principles are critical for in vitro studies of this compound?
Methodological Answer:
- Use dose-response curves with ≥5 concentrations to capture EC50/IC50.
- Include triplicate technical replicates and vehicle controls.
- Validate assays with positive controls (e.g., cisplatin for cytotoxicity).
- Document solvent preparation to avoid confounding solubility effects .
Advanced: How to apply the FINER criteria to optimize this compound pharmacokinetic studies?
Methodological Answer:
- Feasibility : Pilot studies on compound stability in biological matrices.
- Novelty : Compare absorption kinetics against structural analogs.
- Ethical : Use IACUC-approved protocols for animal models.
- Relevant : Link pharmacokinetic parameters (Cmax, AUC) to therapeutic indices .
Basic: How to conduct a comprehensive literature review on this compound's structural analogs?
Methodological Answer:
- Use Boolean search strings in PubMed/Web of Science:
("this compound" OR "Congener*") AND ("synthesis" OR "bioactivity") NOT "patent". - Apply PRISMA guidelines for screening and document exclusion criteria.
- Assess publication bias via funnel plots and Egger’s test .
Advanced: What statistical methods address dose-dependent synergism between this compound and chemotherapeutics?
Methodological Answer:
- Chou-Talalay Combination Index : Use CompuSyn for dose-effect analysis.
- Bliss Independence Model : Validate non-interactive vs. synergistic effects.
- Isobolograms : Graphically represent additive vs. synergistic interactions.
Ensure power analysis (α=0.05, β=0.2) to determine sample size .
Basic: How to mitigate confounding variables in this compound animal studies?
Methodological Answer:
- Randomized block design : Stratify by weight/age.
- Blinded outcome assessment : Mask treatment groups during data collection.
- Covariate adjustment : Use ANCOVA for baseline tumor volume in xenograft models .
Advanced: How to validate target engagement assays for this compound?
Methodological Answer:
- Orthogonal validation : Combine SPR (binding kinetics) with CETSA (thermal shift).
- Genetic confirmation : CRISPR knockout of putative targets to assess effect abolition.
- Inter-laboratory reproducibility : Collaborate for cross-validation .
Basic: What ethical considerations apply to early-phase this compound clinical trials?
Methodological Answer:
- Follow ICH E6 GCP guidelines for informed consent and adverse event reporting.
- Implement DSMB oversight with pre-defined stopping rules (e.g., ≥Grade 3 toxicity).
- Include pharmacokinetic monitoring to avoid overdosing .
Advanced: How to enhance structure-activity relationship (SAR) models for this compound analogs?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
